Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate
Brand Name: Vulcanchem
CAS No.: 1228956-95-3
VCID: VC0111456
InChI: InChI=1S/C21H18N2O4/c24-20(26-14-16-8-3-1-4-9-16)19-18(12-7-13-22-19)23-21(25)27-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,25)
SMILES: C1=CC=C(C=C1)COC(=O)C2=C(C=CC=N2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C21H18N2O4
Molecular Weight: 362.385

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate

CAS No.: 1228956-95-3

Cat. No.: VC0111456

Molecular Formula: C21H18N2O4

Molecular Weight: 362.385

* For research use only. Not for human or veterinary use.

Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate - 1228956-95-3

Specification

CAS No. 1228956-95-3
Molecular Formula C21H18N2O4
Molecular Weight 362.385
IUPAC Name benzyl 3-(phenylmethoxycarbonylamino)pyridine-2-carboxylate
Standard InChI InChI=1S/C21H18N2O4/c24-20(26-14-16-8-3-1-4-9-16)19-18(12-7-13-22-19)23-21(25)27-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,23,25)
Standard InChI Key HJZNKUHGIWQTLI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)C2=C(C=CC=N2)NC(=O)OCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

The compound is likely to exhibit physical and chemical properties similar to other benzylated picolinate derivatives. Based on structural similarities with related compounds, the following properties can be inferred:

PropertyDescription
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents (e.g., DMSO, DMF, chloroform)
StabilitySensitive to strong acids and oxidizing agents
Functional GroupsBenzyl ester, carbamate (Cbz), pyridine
ReactivitySusceptible to hydrolysis at the ester and carbamate positions

Synthesis Methods

General Synthetic Approaches

The synthesis of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate would likely involve multiple steps starting from appropriately substituted pyridine derivatives. Drawing parallels from similar compounds, the synthetic route might include:

  • Preparation of a 3-aminopicolinic acid precursor

  • Protection of the amino group using benzyl chloroformate (Cbz-Cl)

  • Esterification of the carboxylic acid with benzyl alcohol

Similar picolinate derivatives are synthesized through esterification reactions using readily available starting materials. For instance, the synthesis of Benzyl 3-(benzyloxy)picolinate typically starts with 3-hydroxypicolinic acid and benzyl alcohol under reflux conditions, followed by neutralization and extraction to isolate the product.

Specific Synthesis Considerations

Applications in Research and Development

Synthetic Utility as an Intermediate

The compound likely serves as an important intermediate in organic synthesis, particularly in the development of:

  • Advanced heterocyclic structures

  • Compounds requiring orthogonal protecting group strategies

  • Novel drug candidates containing the picolinate scaffold

The presence of both benzyl ester and Cbz protecting groups provides orthogonal deprotection options, which is valuable in multi-step synthesis of complex molecules.

Comparative Analysis with Similar Compounds

Structural Comparison with Related Compounds

Several compounds share structural similarities with Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate, allowing for comparative analysis:

CompoundStructural SimilarityKey Differences
Benzyl 3-(benzyloxy)picolinateContains benzyl ester and benzyloxy groupHas benzyloxy instead of benzyloxycarbonylamino at 3-position
Methyl 6-(4-(((benzyloxy)carbonyl)amino)phenyl)picolinateContains picolinate core and Cbz groupDifferent substitution pattern; methyl instead of benzyl ester; phenyl spacer between Cbz and picolinate
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acidContains Cbz group and carboxylic acidLacks picolinate core; has propanoic acid instead

Functional Comparison and Reactivity Patterns

The reactivity and functional properties of Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate can be compared with similar compounds based on their shared functional groups:

  • The benzyl ester group provides protection for the carboxylic acid while remaining cleavable under specific conditions (e.g., hydrogenolysis)

  • The Cbz-protected amino group offers stability under various reaction conditions while allowing selective deprotection when needed

  • The picolinate core contributes to potential metal-chelating properties and interactions with biological targets

Compounds with similar structures have demonstrated unique reactivity patterns that may apply to Benzyl 3-(((benzyloxy)carbonyl)amino)picolinate as well. For example, during synthetic transformations of complex picolinate derivatives used in the synthesis of acromelic acids, specific epimerization patterns and stereoselectivity have been observed .

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